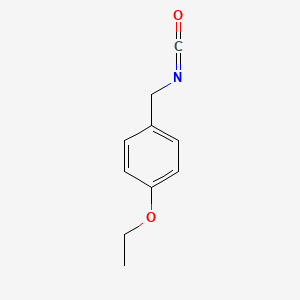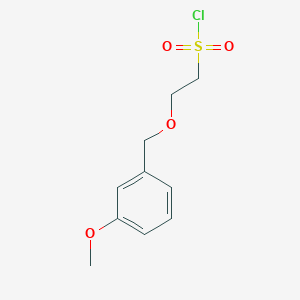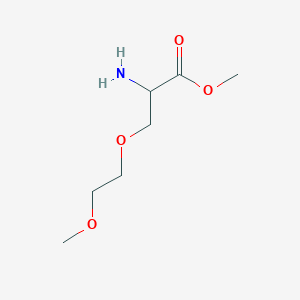
Methyl o-(2-methoxyethyl)serinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl o-(2-methoxyethyl)serinate is a chemical compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl o-(2-methoxyethyl)serinate typically involves the modification of ribonucleosides. One common method includes the substitution of the ribose 2’-OH group with 2’-ethylene glycol derivatives . This process is facilitated by specific enzymes that control the synthesis of 2’-modified nucleic acids . The reaction conditions often require precise control of steric bulk to ensure efficient synthesis .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of specialized reactors and purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl o-(2-methoxyethyl)serinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Methyl o-(2-methoxyethyl)serinate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of methyl o-(2-methoxyethyl)serinate involves its interaction with specific molecular targets. It modifies the ribose structure in nucleic acids, enhancing their stability and affinity for RNA substrates . This modification allows for the selective binding and cleavage of target RNA sequences, making it useful in gene therapy and other therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
2’-O-methyl-RNA: Similar in structure but with a different substituent at the 2’ position.
2’-fluoro-RNA: Another modified nucleic acid with a fluorine atom at the 2’ position.
2’,4’-locked nucleic acids: These have additional modifications that lock the ribose structure into a specific conformation.
Uniqueness
Methyl o-(2-methoxyethyl)serinate is unique due to its specific 2’-O-(2-methoxyethyl) modification, which provides enhanced stability and specificity compared to other similar compounds . This makes it particularly valuable in therapeutic applications where stability and target specificity are crucial .
Propiedades
Fórmula molecular |
C7H15NO4 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
methyl 2-amino-3-(2-methoxyethoxy)propanoate |
InChI |
InChI=1S/C7H15NO4/c1-10-3-4-12-5-6(8)7(9)11-2/h6H,3-5,8H2,1-2H3 |
Clave InChI |
ZSNMCWKMGKEDSH-UHFFFAOYSA-N |
SMILES canónico |
COCCOCC(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


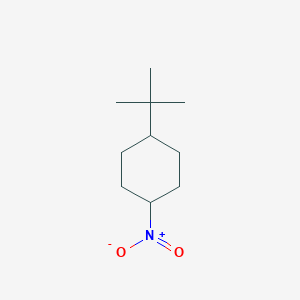
![(3S)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13618423.png)
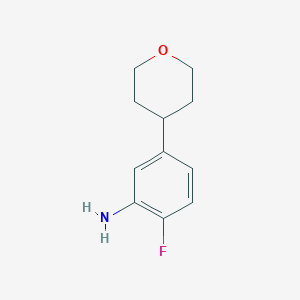

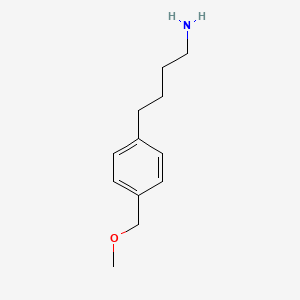
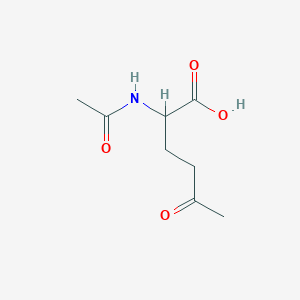
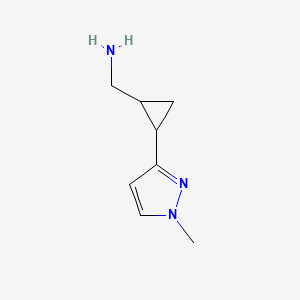
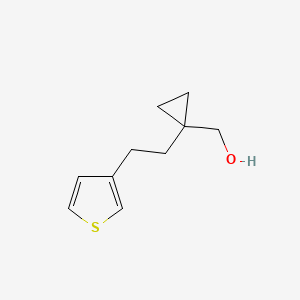
![tert-butylN-[1-(oxiran-2-yl)propan-2-yl]carbamate](/img/structure/B13618485.png)
![6-((Benzyloxy)carbonyl)-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13618498.png)
![Methyl[2-(quinolin-6-yl)ethyl]amine](/img/structure/B13618503.png)
